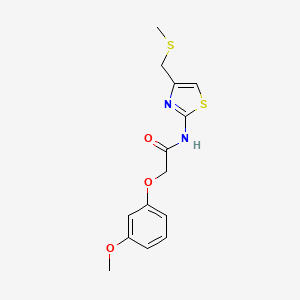![molecular formula C22H22N2O4S B2470315 3-(1-(3'-Metoxi-[1,1'-bifenil]-4-carbonil)piperidin-4-il)tiazolidina-2,4-diona CAS No. 2309804-63-3](/img/structure/B2470315.png)
3-(1-(3'-Metoxi-[1,1'-bifenil]-4-carbonil)piperidin-4-il)tiazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a biphenyl moiety, a piperidine ring, and a thiazolidine-2,4-dione core
Aplicaciones Científicas De Investigación
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione These factors can include pH, temperature, and the presence of other molecules, among others
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized using Suzuki-Miyaura coupling, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Thiazolidine-2,4-dione Core: This step involves the cyclization of a thioamide with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione: shares similarities with other biphenyl-containing compounds such as sonidegib and adapalene.
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone also feature the thiazolidine-2,4-dione core and are used as antidiabetic agents.
Uniqueness
The uniqueness of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione lies in its combination of structural motifs, which confer distinct physicochemical properties and biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIGNDXLRYVJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)




![2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide](/img/structure/B2470247.png)


![2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2470252.png)

